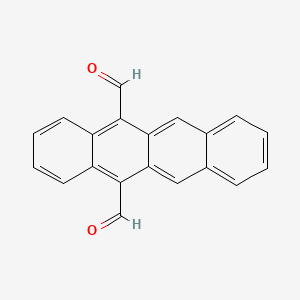

Tetracene-5,12-dicarbaldehyde

Description

Overview of Polycyclic Aromatic Hydrocarbons (PAHs) as Core Scaffolds in Modern Chemistry

Polycyclic Aromatic Hydrocarbons (PAHs) are a major class of organic compounds composed of multiple fused aromatic rings. sigmaaldrich.com These molecules, which are planar and often feature extensive π-conjugated systems, are fundamental building blocks in materials science and supramolecular chemistry. medcraveonline.comacs.org Their rigid structures and unique electronic, optical, and magnetic properties make them ideal candidates for the development of organic semiconductors. The ability to modify the PAH framework through chemical synthesis allows for the fine-tuning of their characteristics, paving the way for novel applications. medcraveonline.com PAHs are found in fossil fuels and are also formed during the incomplete combustion of organic materials. sigmaaldrich.comchemspider.com

Significance of Acenes, particularly Tetracene, in Organic Electronics and Photonics

Acenes, a subclass of PAHs where the benzene (B151609) rings are linearly fused, are subjects of intense research due to their intriguing properties for applications in organic electronics. google.com As the number of fused rings increases, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap narrows, which is a key feature for semiconductor applications. semanticscholar.orgresearchgate.net Tetracene, the four-ringed acene, is a benchmark molecular organic semiconductor used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net Its derivatives have been extensively studied to understand the relationship between molecular structure, solid-state packing, and charge transport properties. researchgate.net The development of high-performance materials based on tetracene is a continuing goal in the field of organic electronics.

Strategic Importance of Formyl Functionalization in Acene Derivatives for Molecular Engineering

Functionalization is a key strategy for tuning the properties of acenes to meet the demands of specific applications. The introduction of functional groups can alter solubility, stability, and electronic properties, as well as control the intermolecular arrangement in the solid state. The formyl group (-CHO) is a particularly versatile and synthetically important functional group. Its introduction onto an acene core provides a reactive handle for a wide range of subsequent chemical transformations, including Wittig reactions, Grignard additions, and condensation reactions. This makes formyl-functionalized acenes, such as acene dicarbaldehydes, powerful building blocks for constructing larger, more complex π-conjugated systems and novel functional materials. For instance, the conversion of formyl groups allows for the synthesis of new derivatives with extended conjugation and tailored optoelectronic properties. researchgate.net

Research Rationale and Objectives for Investigating Tetracene-5,12-dicarbaldehyde Systems

The investigation into Tetracene-5,12-dicarbaldehyde is driven by its potential as a specialized organic building block for creating advanced functional materials. sigmaaldrich.comchemspider.com The rationale is based on combining the well-established semiconductor properties of the tetracene core with the high reactivity of the two formyl groups positioned at the electronically significant 5- and 12-positions.

The primary objectives of studying this system include:

Synthesis and Purification: Developing efficient and scalable synthetic routes to obtain high-purity Tetracene-5,12-dicarbaldehyde. This often involves the oxidation of a suitable precursor like 5,12-dimethyltetracene.

Characterization: Thoroughly characterizing the compound's structural, optical, and electrochemical properties using techniques such as NMR, mass spectrometry, and UV-visible spectroscopy to understand its fundamental characteristics.

Exploration of Reactivity: Demonstrating the synthetic utility of the formyl groups by using Tetracene-5,12-dicarbaldehyde as a synthon in various organic reactions, such as aldol (B89426) condensations and Grignard reactions, to build larger, π-extended molecular architectures. researchgate.net

Development of New Materials: Utilizing the compound to create novel organic materials with potentially enhanced properties for applications in fields like organic electronics and photonics.

Detailed Research Findings

Research into acene dicarbaldehydes has provided significant insights into their synthesis, properties, and utility as chemical intermediates. While specific research literature on the 5,12-isomer of tetracene dicarbaldehyde is limited, extensive studies on analogous compounds, particularly tetracene-2,3-dicarbaldehyde, offer a strong foundation for understanding its expected behavior and potential.

Synthesis: The synthesis of acene dicarbaldehydes is typically achieved through the oxidation of the corresponding dimethyl-acene precursors. medcraveonline.com A common method involves the use of selenium dioxide (SeO₂) in a suitable solvent like wet 1,4-dioxane, which has been successfully employed to create various aromatic dicarbaldehydes. medcraveonline.com For Tetracene-5,12-dicarbaldehyde, a plausible synthetic route would start from 5,12-dimethyltetracene. An alternative pathway could involve the synthesis of tetracene-5,12-dione, a known compound, followed by a series of reactions to convert the ketone groups into aldehydes.

Properties and Characterization: Tetracene-5,12-dicarbaldehyde is a solid compound with the molecular formula C₂₀H₁₂O₂. google.com Based on studies of analogous acene-2,3-dicarbaldehydes, it is expected to be a fluorophore with good solubility in various organic solvents like DMF, toluene, and chloroform (B151607), and to exhibit excellent photooxidative resistance in solution. This stability is a significant advantage over the parent acene, pentacene (B32325), which is known for its poor solubility and propensity to photooxidize.

Table 1: Physicochemical Properties of Tetracene-5,12-dicarbaldehyde

| Property | Value |

| Molecular Formula | C₂₀H₁₂O₂ |

| Average Mass | 284.314 Da |

| Monoisotopic Mass | 284.083730 Da |

| Appearance | Solid |

| Synonyms | Naphthacene-5,12-dicarbaldehyde, 5,12-Diformyltetracene |

Data sourced from ChemSpider. google.com

Reactivity and Molecular Engineering Potential: The true value of Tetracene-5,12-dicarbaldehyde lies in the reactivity of its two aldehyde groups, which serve as gateways for molecular engineering. Research on the isomeric tetracene-2,3-dicarbaldehyde has demonstrated its utility as a reactant in synthesizing novel, larger molecules. researchgate.net These reactions highlight the potential applications of the 5,12-isomer.

Key demonstrated reactions for formyl-functionalized acenes include:

Double Aldol Condensation: Reaction with ketones like 1,3-diphenylacetone (B89425) in the presence of a base (e.g., KOH) yields acenotropones. These products are extended π-systems with unique electronic properties. researchgate.net

Grignard Reactions: Treatment with Grignard reagents, such as mesityl magnesium bromide, leads to the formation of α,α′-diaryl-acenedimethanols. This provides a direct method to attach bulky aryl groups to the acene core, which can be used to influence solid-state packing and solubility. researchgate.net

The successful application of these reactions to other acene dicarbaldehydes strongly implies that Tetracene-5,12-dicarbaldehyde is a highly valuable precursor for a host of interesting and functional molecules and materials.

Table 2: Potential Synthetic Transformations of Tetracene-5,12-dicarbaldehyde

| Reaction Type | Reagents | Product Class | Significance |

| Double Aldol Condensation | Ketone (e.g., 1,3-diphenylacetone), Base (e.g., KOH) | Acenotropones | Creates extended π-conjugated systems with novel optical and electronic properties. researchgate.net |

| Grignard Reaction | Organomagnesium halide (e.g., Aryl-MgBr) | Di-substituted Diols | Attaches functional groups to modify steric and electronic properties for molecular engineering. researchgate.net |

| Wittig Reaction | Phosphonium ylide | Di-alkenyl Acenes | Extends conjugation through the formation of carbon-carbon double bonds. |

| Reductive Amination | Amine, Reducing Agent | Di-amino Acenes | Introduces nitrogen-containing functionalities for applications in materials and supramolecular chemistry. |

Structure

3D Structure

Properties

CAS No. |

71440-79-4 |

|---|---|

Molecular Formula |

C20H12O2 |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

tetracene-5,12-dicarbaldehyde |

InChI |

InChI=1S/C20H12O2/c21-11-19-15-7-3-4-8-16(15)20(12-22)18-10-14-6-2-1-5-13(14)9-17(18)19/h1-12H |

InChI Key |

RXDJVBXMOZKSHS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=C4C=CC=CC4=C3C=O)C=O |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=C4C=CC=CC4=C3C=O)C=O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of Tetracene 5,12 Dicarbaldehyde

Synthetic Methodologies for the Introduction of Aldehyde Groups onto the Tetracene Core

The introduction of aldehyde functionalities at the 5 and 12 positions of the tetracene core presents a synthetic challenge for which specific, documented routes are scarce.

Direct Functionalization Routes to Acene Dicarbaldehydes

A thorough search of chemical databases and scholarly articles did not yield any established methods for the direct formylation of tetracene to produce tetracene-5,12-dicarbaldehyde. Direct functionalization of acenes can often be challenging due to issues with regioselectivity and the potential for over-oxidation of the electron-rich aromatic system.

Multi-step Synthetic Sequences Incorporating Aldehyde Precursors

Information regarding multi-step syntheses culminating in tetracene-5,12-dicarbaldehyde is also not present in the reviewed literature. Potential precursor-based strategies, such as the oxidation of 5,12-bis(hydroxymethyl)tetracene or the formylation of a 5,12-dihalotetracene, are plausible but have not been explicitly reported for this isomer. The synthesis of the related compound, tetracene-5,12-dione, has been documented, which could theoretically serve as a starting material for further functionalization. researchgate.netchemspider.com Additionally, the synthesis of a mono-aldehyde derivative, 12-(4-Chlorophenyl)tetracene-5-carbaldehyde, has been described, suggesting that the introduction of a single aldehyde group at the 5-position is feasible. acs.orgnih.gov However, a symmetrical difunctionalization to yield the 5,12-dicarbaldehyde is not detailed.

Comparison with Analogous Acene-2,3-dicarbaldehyde Syntheses

In contrast to the 5,12-isomer, synthetic routes for acene-2,3-dicarbaldehydes, including tetracene-2,3-dicarbaldehyde, are well-documented. researchgate.netnih.gov These often involve one-pot procedures from simpler aromatic precursors or multi-step sequences starting from compounds like 2,3-dimethylnaphthalene. researchgate.netrsc.org These methods include Wittig reactions followed by ring-closure and subsequent oxidation. rsc.org However, due to the distinct electronic and steric environments of the peri (5,12) versus the cata (2,3) positions on the tetracene core, a direct comparison of synthetic strategies is not feasible without experimental data for the 5,12-isomer.

Post-Synthetic Derivatization Reactions at the Aldehyde Functionalities

Given the absence of documented methods for the synthesis of tetracene-5,12-dicarbaldehyde, there is a corresponding lack of literature on its post-synthetic derivatization.

Nucleophilic Addition Reactions (e.g., Grignard Reactions)

No studies were found that describe the reaction of Grignard reagents or other nucleophiles with tetracene-5,12-dicarbaldehyde. While the Grignard reaction is a fundamental method for the addition of organomagnesium halides to aldehydes to form secondary alcohols, its application to this specific substrate has not been reported. organic-chemistry.orgyoutube.comyoutube.com For the isomeric tetracene-2,3-dicarbaldehyde, reactions with Grignard reagents have been successfully demonstrated to produce the corresponding α,α′-diaryl-2,3-acenedimethanols. researchgate.netnih.govsemanticscholar.org

Condensation Reactions for Extended Conjugation (e.g., Double-Aldol Condensations)

Similarly, there are no available reports on condensation reactions, such as the double-Aldol condensation, involving tetracene-5,12-dicarbaldehyde. magritek.comyoutube.com Such reactions are valuable for extending the π-conjugated system of aromatic aldehydes. For instance, tetracene-2,3-dicarbaldehyde has been shown to undergo double-Aldol condensation with 1,3-diphenylacetone (B89425) to form acenotropones, demonstrating the reactivity of the aldehyde groups in the 2,3-isomer for creating larger, conjugated structures. researchgate.netnih.govsemanticscholar.org The absence of a synthetic route to tetracene-5,12-dicarbaldehyde precludes any investigation into its reactivity in similar transformations.

Cycloaddition Reactions for Novel Structural Motifs (e.g., Diels-Alder Reactivity)

The central benzene (B151609) rings of the tetracene core possess diene characteristics, making them susceptible to [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. sigmaaldrich.com This reactivity provides a powerful tool for transforming the planar, conjugated tetracene framework into three-dimensional, rigid, triptycene-like structures. nih.govrsc.org The reaction typically occurs across the 5a-11a and 6-11 positions of the tetracene backbone. While these reactions are often detrimental for applications in organic electronics, they are highly valuable for creating stimuli-responsive materials and complex molecular scaffolds. researchgate.net

The reaction involves treating the tetracene core with a suitable dienophile, often requiring thermal conditions to proceed. rsc.orgrsc.org A range of dienophiles can be employed, leading to a variety of functionalized cycloadducts. For instance, the reaction of the parent tetracene molecule with dienophiles like maleic anhydride (B1165640), tetracyanoethylene (B109619) (TCNE), and fumarodinitrile has been well-documented, demonstrating the feasibility of this synthetic route. rsc.org The resulting adducts disrupt the aromaticity of the central rings, leading to significant changes in the molecule's electronic and physical properties. This transformation from a planar acene to a bent, non-planar structure is a key strategy in the synthesis of molecular gears and hosts for supramolecular chemistry. rsc.org

Studies on tetracene single crystals and thin films have shown that Diels-Alder reactions can be initiated with vapor-phase dienophiles, confirming that the reactivity is retained in the solid state. rsc.orgresearchgate.net Research suggests that in the solid phase, molecular packing can influence the regioselectivity of the cycloaddition, potentially leading to different adducts than those formed in solution. luc.edu

Below is a table summarizing representative Diels-Alder reactions with the parent tetracene core, which are analogous to the expected reactivity of Tetracene-5,12-dicarbaldehyde.

| Diene | Dienophile | Reaction Conditions | Product | Yield | Reference |

| Tetracene | Maleic Anhydride | Toluene, 120 °C, 8 h | 5,12-Dihydro-5,12-ethano-napthacene-13,14-dicarboxylic acid anhydride | 15% | researchgate.netrsc.org |

| Tetracene | 2,3-Dichloromaleic Anhydride | Toluene, 120 °C, 72 h | 5,12-Dihydro-5,12-ethano-napthacene-13,14-dichlorodicarboxylic acid anhydride | 50% | rsc.org |

| Tetracene | Fumarodinitrile | Toluene, 150 °C, 42 h | 13,14-Dicyano-5,12-dihydro-5,12-ethano-napthacene | 55% | rsc.org |

| Tetracene | Tetracyanoethylene (TCNE) | Toluene, 120 °C, 20 h | 13,13,14,14-Tetracyano-5,12-dihydro-5,12-ethano-napthacene | 84% | rsc.org |

Controlled Functionalization for Regioselective Synthesis of Derivatives

The two aldehyde groups at the 5 and 12 positions of the tetracene core are prime sites for controlled functionalization, allowing for the regioselective synthesis of a wide array of derivatives. These transformations leverage well-established aldehyde chemistry to modify the periphery of the molecule, which can be used to tune solubility, electronic properties, and solid-state packing.

One of the most important reactions for this purpose is the Knoevenagel condensation. wgtn.ac.nznih.gov This base-catalyzed reaction occurs between an aldehyde and an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups). wgtn.ac.nz For Tetracene-5,12-dicarbaldehyde, this provides a straightforward method to extend the π-conjugated system by forming new carbon-carbon double bonds at the 5 and 12 positions. This strategy is valuable for synthesizing new dyes and organic semiconductors.

Another key method for functionalization is the addition of organometallic reagents, such as Grignard reagents. As demonstrated with analogous acene-dicarbaldehydes, Grignard reagents (R-MgBr) can add to the carbonyl carbons to produce secondary alcohols. nih.govacs.org This reaction allows for the regioselective introduction of a vast range of alkyl or aryl substituents (R-groups), significantly altering the steric and electronic profile of the parent molecule.

The following table outlines potential regioselective transformations of the aldehyde groups of Tetracene-5,12-dicarbaldehyde based on established chemical principles.

| Reaction Type | Reagents | Product Type | Significance | Reference |

| Knoevenagel Condensation | Active methylene compounds (e.g., Malononitrile, Diethyl malonate), base catalyst | 5,12-Bis(dicyanovinyl)tetracene or related derivatives | Extends π-conjugation, synthesis of new electronic materials. | wgtn.ac.nzmdpi.comrsc.org |

| Grignard Reaction | Grignard reagents (e.g., Phenylmagnesium bromide), acid workup | 5,12-Bis(hydroxy(phenyl)methyl)tetracene | Introduces diverse alkyl/aryl groups, creates secondary alcohols for further reaction. | nih.govacs.org |

| Wittig Reaction | Phosphonium ylides (e.g., Ph₃P=CH₂) | 5,12-Divinyltetracene | Forms alkenes, another route to extend conjugation or add functional side chains. | N/A |

| Reductive Amination | Amines (e.g., Aniline), reducing agent (e.g., NaBH₃CN) | 5,12-Bis((phenylamino)methyl)tetracene | Forms C-N bonds, introduces nitrogen atoms for tuning electronic properties or coordination chemistry. | N/A |

These regioselective reactions, which precisely target the aldehyde groups, are fundamental for the rational design and synthesis of tailored tetracene derivatives for advanced applications.

Advanced Spectroscopic and Structural Characterization of Tetracene 5,12 Dicarbaldehyde Systems

High-Resolution Spectroscopic Techniques for Molecular Elucidation

Spectroscopic analysis is fundamental to understanding the electronic behavior of novel materials. For Tetracene-5,12-dicarbaldehyde, electronic absorption and fluorescence spectroscopy reveal key insights into its excited-state dynamics.

The electronic absorption spectrum of Tetracene-5,12-dicarbaldehyde provides information about the energy required to promote electrons to higher energy orbitals. In a dichloromethane (B109758) solution, the compound exhibits characteristic absorption peaks. rsc.org The primary absorption maxima (λ_abs, max) are observed at 397 nm and 376 nm, with a lower energy band appearing at 534 nm. rsc.org These transitions are typical for π-π* transitions within the extended aromatic system of the tetracene core, modulated by the presence of the electron-withdrawing aldehyde groups.

For comparison, unsubstituted tetracene in a dichloromethane solution shows its main absorption peaks at shorter wavelengths of 474 nm and 444 nm. ntu.edu.sg The shift in the absorption bands for the dicarbaldehyde derivative indicates a modification of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels due to functionalization.

Table 1: Electronic Absorption Data in Solution

| Compound | Solvent | Absorption Maxima (λ_abs, max) [nm] |

|---|---|---|

| Tetracene-5,12-dicarbaldehyde | Dichloromethane | 534, 397, 376 rsc.org |

Fluorescence spectroscopy probes the radiative decay of excited electronic states, offering insights into a material's potential for light-emitting applications. When excited at its absorption maximum of 397 nm in a dichloromethane solution, Tetracene-5,12-dicarbaldehyde displays emission peaks (λ_em) at 544 nm and 513 nm. rsc.org

A crucial parameter for evaluating emission efficiency is the fluorescence quantum yield (Φ_F), which measures the ratio of photons emitted to photons absorbed. edinst.com In a chloroform (B151607) solution, Tetracene-5,12-dicarbaldehyde demonstrates a significantly high quantum yield of 0.63. rsc.org This value is substantially greater than that of unsubstituted tetracene, which has a reported quantum yield of only 0.10 in the same solvent. ntu.edu.sg The enhanced quantum yield suggests that the dicarbaldehyde substitution provides a more efficient radiative decay pathway, potentially by altering the energies of the π-π* and n-π* states and increasing the excited state lifetime. ntu.edu.sg

Table 2: Fluorescence Emission and Quantum Yield Data in Solution

| Compound | Solvent | Excitation (λ_ex) [nm] | Emission Maxima (λ_em) [nm] | Quantum Yield (Φ_F) |

|---|---|---|---|---|

| Tetracene-5,12-dicarbaldehyde | Dichloromethane / Chloroform | 397 rsc.org | 544, 513 rsc.org | 0.63 rsc.org |

Solid-State Structural Analysis through X-ray Crystallography

Single-crystal X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. bioscience.fisciencemuseum.org.uk This analysis is critical for understanding how molecular structure dictates material properties.

X-ray diffraction analysis of single crystals of Tetracene-5,12-dicarbaldehyde reveals its molecular conformation and the nature of its intermolecular interactions. The analysis shows the presence of weak C-H···O hydrogen bonds with a donor-acceptor distance of 2.618 Å. rsc.org These interactions involve the hydrogen atoms of the tetracene core and the oxygen atoms of the aldehyde groups on adjacent molecules. Such non-covalent interactions play a significant role in stabilizing the crystal lattice.

The arrangement of molecules in the crystal lattice, or crystal packing, is crucial for properties like charge transport. Acenes commonly adopt two primary packing motifs: herringbone and π-stacking. acs.orgmdpi.com In the herringbone arrangement, edge-to-face interactions dominate. acs.org In contrast, π-stacking involves significant face-to-face overlap of the aromatic cores, which can facilitate better electronic coupling.

For Tetracene-5,12-dicarbaldehyde, the crystal structure reveals a distinct π-stacking arrangement. rsc.org The molecules align in stacks with a notable intermolecular distance of 3.414 Å between the centroids of the aromatic planes. rsc.org This distance is within the typical range for effective π-π interactions.

The introduction of the dicarbaldehyde groups at the 5,12-positions has a profound influence on the crystal packing compared to unsubstituted tetracene. Unsubstituted tetracene typically crystallizes in a herringbone pattern, which is characterized by limited face-to-face π-orbital overlap. acs.orgresearchgate.net

The substitution with aldehyde groups induces a shift from the herringbone to a slipped π-stacking motif. A similar effect is observed in halogenated tetracenes, where substitution at the 5 and 11 positions with chlorine atoms also results in a π-stacking structure and significantly higher charge carrier mobility. acs.org This change in packing for Tetracene-5,12-dicarbaldehyde, driven by the new intermolecular C-H···O interactions and altered steric and electronic profile, enhances the π-orbital overlap between adjacent molecules. rsc.orgacs.org This structural modification is a key factor in tuning the solid-state electronic properties of the material.

Table 3: Comparison of Crystal Packing Parameters

| Compound | Packing Motif | Key Intermolecular Interactions | Interplanar Distance (π-stacking) |

|---|---|---|---|

| Tetracene-5,12-dicarbaldehyde | Slipped π-stacking rsc.org | C-H···O hydrogen bonds rsc.org | 3.414 Å rsc.org |

Table 4: List of Compounds

| Compound Name |

|---|

| Tetracene |

| Tetracene-5,12-dicarbaldehyde |

| 5,11-dichlorotetracene |

Surface and Thin-Film Morphology Characterization

The morphology of molecular thin films can fluctuate significantly based on preparation conditions and subsequent reactions. nih.gov Characterizing these structures from the nanoscale to the microscale is essential for establishing structure-property relationships. Techniques such as Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and X-ray Photoelectron Spectroscopy (XPS) offer a complementary suite of tools for a comprehensive analysis of thin-film surfaces.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to map the topography of a material's surface. By scanning a sharp tip over the sample, it generates a three-dimensional image and allows for quantitative measurements of surface features, such as roughness.

In studies of tetracene thin films, AFM has been instrumental in revealing morphological changes that occur during surface reactions. For instance, a continuous, 100 nm thick tetracene film prepared with planar-oriented molecules initially exhibits a relatively smooth surface. nih.gov AFM imaging in tapping mode determined the root-mean-square (RMS) roughness of such a pristine film to be approximately 20 nm. nih.govrsc.org

When the tetracene surface undergoes a reaction, such as a Diels-Alder cycloaddition with maleic anhydride (B1165640), the surface texture changes. rsc.org Even in the initial stages of the reaction, AFM analysis shows that the surface becomes slightly rougher. rsc.org After an 8-hour reaction period, the RMS roughness of the film increases to 32 nm. nih.govrsc.orgrsc.org This change is attributed to the formation of a product adlayer, which has a significant lattice mismatch with the underlying linear tetracene molecules. rsc.org While the initial reaction stages show only a slight change in texture, these AFM measurements provide the first indication of a surface modification. rsc.org

| Film Condition | RMS Roughness (nm) | Observation |

|---|---|---|

| Pristine 100 nm Tetracene Film | 20 | Initial film exhibits a relatively smooth, continuous surface. nih.govrsc.org |

| Tetracene Film reacted with Maleic Anhydride (8h) | 32 | Surface roughness increases due to the formation of a product adlayer. rsc.orgrsc.org |

For a 100 nm continuous tetracene thin film, SEM images confirm a planar orientation of the molecules. nih.gov The evolution of the film's architecture during a surface reaction can be tracked over time. In the vapor-solid reaction of a tetracene film with maleic anhydride, SEM imaging reveals significant changes as the reaction progresses. rsc.org While initial stages show little topographical change, later stages are characterized by the formation of highly textured surfaces resulting from aggregated reaction products. nih.govrsc.org

SEM analysis at different reaction times (8, 18, 36, and 45 hours) shows a clear progression from a smooth film to one covered in distinct product clusters. rsc.org To gain insight into the three-dimensional nature of these features, the sample can be tilted within the SEM. For a tetracene film reacted for 18 hours, tilting the sample by 85 degrees reveals that the product aggregates are not flat islands but features that protrude significantly from the surface, with some extending outwards by approximately 1 µm. rsc.orgrsc.org This demonstrates how SEM is crucial for understanding the complete 3D architecture of the reacted film. rsc.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nm of a material's surface. nih.gov The technique works by irradiating the surface with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the material, making it ideal for confirming the formation of a surface adlayer. nih.gov

While specific XPS studies on Tetracene-5,12-dicarbaldehyde are not detailed in the provided search results, the principles of surface elemental analysis are demonstrated by the closely related technique of Energy-Dispersive X-ray Spectroscopy (EDX) used in conjunction with SEM. EDX was employed to analyze the surface of tetracene thin films after reaction with maleic anhydride. rsc.orgrsc.org

The analysis confirmed the formation of a product adlayer by detecting the presence of oxygen, which is part of the maleic anhydride molecule but not the pristine tetracene. rsc.org At low electron beam acceleration voltages (e.g., 1 keV), which probe the near-surface region, the oxygen content was found to be approximately 2.1%. rsc.org This value is consistent with simulations for a uniform product layer of about 2 nm thickness on the tetracene film. rsc.org Furthermore, elemental mapping showed an even distribution of oxygen across the surface, confirming uniform coverage in the initial reaction stages. rsc.org By increasing the acceleration voltage to probe deeper into the film, the oxygen signal decreased while the carbon signal increased, confirming that the reaction was confined to the surface and the underlying tetracene remained pristine. rsc.org XPS would provide similar, and often more detailed, chemical state information for such an analysis. nih.gov

| Analysis Technique | Element Detected | Atomic Composition (at 1 keV) | Inference |

|---|---|---|---|

| EDX | Oxygen (O) | ~2.1% | Confirms the presence of a uniform, oxygen-containing adlayer from the reaction with maleic anhydride on the surface. rsc.org |

Theoretical and Computational Investigations of Tetracene 5,12 Dicarbaldehyde

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of organic semiconductor materials, including functionalized acenes like Tetracene-5,12-dicarbaldehyde. These computational methods provide deep insights into the relationship between molecular structure and electronic behavior.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the optoelectronic properties of a molecule. The energy difference between them, the HOMO-LUMO gap (E_g), is a key parameter that reflects the molecule's kinetic stability and charge transport characteristics. researchgate.net

DFT calculations on related acene-dicarbaldehydes demonstrate that as the number of conjugated rings increases, the HOMO energies tend to rise while the LUMO energies decrease, resulting in a significantly smaller HOMO-LUMO gap. nih.gov For instance, in a study of acene-2,3-dicarbaldehydes, the calculated HOMO-LUMO gap for tetracene-2,3-dicarbaldehyde was found to be 2.3 eV, which is comparable to that of the benchmark organic semiconductor pentacene (B32325). nih.govresearchgate.net The introduction of electron-withdrawing functional groups, such as the aldehyde groups in Tetracene-5,12-dicarbaldehyde, generally leads to a reduction in the HOMO-LUMO energy gap. researchgate.net This suggests higher reactivity and potentially enhanced charge carrier mobility compared to the unsubstituted tetracene parent molecule. researchgate.net

The frontier orbitals (HOMO and LUMO) in these systems are typically π-orbitals distributed across the entire conjugated framework of the molecule, including the terminal aldehyde groups. nih.gov This delocalization is characteristic of highly conjugated systems. nih.gov Functionalization with electron-withdrawing groups like aldehydes or fluorine tends to lower the energy levels of both the HOMO and LUMO. researchgate.netacs.org This can improve stability against oxidation by making it harder to remove an electron from the HOMO. acs.orgresearchgate.net

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Anthracene-2,3-dicarbaldehyde | -6.19 | -3.39 | 2.80 | nih.gov |

| Tetracene-2,3-dicarbaldehyde | -5.83 | -3.53 | 2.30 | nih.govresearchgate.net |

Prediction of Spectroscopic Properties and Excited State Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption spectra and excited state properties of molecules. nih.govaip.org Calculations on tetracene-2,3-dicarbaldehyde, an isomer of the target compound, predict a UV-Vis spectrum with a maximum absorption (λ_max) at 503 nm. nih.gov This is consistent with the general trend for linear acenes where the absorption spectrum shifts to longer wavelengths (red-shifts) as the size of the conjugated system increases. nih.gov

The lowest energy electronic transitions in these molecules are typically assigned as π–π* transitions, corresponding to the promotion of an electron from the HOMO to the LUMO. mdpi.com The excited states of functionalized tetracenes are critical for applications involving light absorption or emission. In solution, monomeric tetracene exhibits several excited state absorption features, and the initially excited singlet state can decay via intersystem crossing to a triplet state. researchgate.net Computational modeling can accurately predict these excited state energies and the oscillator strengths of the transitions. aip.org

| Compound | Predicted λmax (nm) | Computational Method | Reference |

|---|---|---|---|

| Anthracene-2,3-dicarbaldehyde | 410 | TD-DFT | nih.gov |

| Tetracene-2,3-dicarbaldehyde | 503 | TD-DFT | nih.gov |

Computational Studies on Molecular Stability and Reactivity Pathways

The stability of acenes, particularly their resistance to photooxidation, is a critical factor for their use in electronic devices. acs.org Large acenes can react with singlet oxygen in a [4+2] cycloaddition reaction. nih.gov The rate of this degradation pathway is related to the energy difference between the acene's HOMO and the oxygen's LUMO. nih.gov

Computational studies show that introducing electron-withdrawing substituents, such as dicarbaldehyde groups, lowers the HOMO energy level of the tetracene core. nih.govacs.org This increases the HOMO_acene–LUMO_oxygen energy difference, which can slow the rate of photooxidation and enhance the molecule's stability in the presence of air and light. nih.gov Studies on tetracene-2,3-dicarbaldehyde have confirmed its excellent photooxidative resistance in solution. nih.govresearchgate.net DFT calculations are also employed to investigate potential reaction pathways, such as dimerization or further functionalization, by modeling the thermodynamics and kinetics of these processes. acs.org

Molecular Dynamics Simulations for Crystal Growth and Intermolecular Packing

While DFT is excellent for single-molecule properties, Molecular Dynamics (MD) simulations are used to model the collective behavior of many molecules, providing insight into crystal growth and solid-state packing. The arrangement of molecules in a crystal, or its polymorphism, critically influences bulk material properties like charge carrier mobility. acs.org

MD simulations, often using force fields like COMPASS, can model the process of crystallization from a solution or vapor phase. mdpi.com For unsubstituted tetracene, single crystals are often grown via physical vapor deposition, resulting in platelet-like crystals with surfaces parallel to the ab plane. researchgate.net The introduction of functional groups, like in Tetracene-5,12-dicarbaldehyde, is expected to significantly alter the intermolecular forces (e.g., through dipole-dipole interactions from the aldehyde groups) and thus the resulting crystal packing. Phenyl substitution in rubrene, for example, leads to a π-stacked arrangement that is optimal for charge transport. acs.org In contrast, the four chlorine atoms in 5,6,11,12-tetrachlorotetracene (B13755362) induce a slip-stack packing motif. nankai.edu.cn MD simulations can predict the most stable crystal morphologies by calculating attachment energies for different crystal faces, helping to understand how functionalization directs the self-assembly process. mdpi.com

Theoretical Modeling of Exciton (B1674681) Dynamics and Singlet Fission Processes

Tetracene and its derivatives are of significant interest for their ability to undergo singlet fission (SF), a process where one photo-excited singlet exciton splits into two triplet excitons. researchgate.net This could potentially enhance the efficiency of photovoltaic devices. researchgate.net The process is highly dependent on the relative energies of the singlet (S₁) and triplet (T₁) states, with the ideal condition being E(S₁) ≥ 2E(T₁). acs.org

Theoretical modeling, using electronic structure calculations on molecular clusters, is essential to understand the SF mechanism. nih.gov In crystalline tetracene, the process is endothermic, but functionalization can tune the energetics. researchgate.net The introduction of electron-withdrawing groups affects the frontier orbital energies, which in turn alters the excited state energies. acs.orgresearchgate.net Theoretical studies suggest that charge-transfer (CT) states, which involve electron transfer between adjacent molecules, can act as mediators that couple the initial singlet state to the final triplet-pair state, even if they are not direct intermediates. nih.gov The efficiency of SF is strongly linked to the intermolecular electronic coupling and the specific packing arrangement in the solid state, which can be modeled computationally. nih.govnih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Design

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physical, chemical, or biological properties. While specific QSPR models for Tetracene-5,12-dicarbaldehyde are not widely reported, the principles are highly relevant for the rational design of new organic electronic materials.

In the context of functionalized tetracenes, a QSPR model could be developed to predict key properties like the HOMO-LUMO gap, charge carrier mobility, or stability based on a set of calculated molecular descriptors. These descriptors can range from simple counts of atoms and bonds to more complex quantum chemical parameters like orbital energies, dipole moments, and electrostatic potential surfaces. By establishing a statistically significant relationship between these descriptors and a desired property for a series of related tetracene derivatives, researchers can computationally screen virtual libraries of new compounds to identify candidates with optimal characteristics before undertaking their synthesis. acs.org This predictive approach accelerates the discovery of materials tailored for specific applications, such as tuning the singlet fission energetics or enhancing photostability. acs.orgresearchgate.net

Photophysical Phenomena and Excitonic Processes in Tetracene 5,12 Dicarbaldehyde Derivatives

Singlet Fission (SF) Studies in Functionalized Tetracenes

Singlet fission is a photophysical process in which a singlet exciton (B1674681) (S₁), generated by the absorption of a photon, converts into two triplet excitons (2 x T₁). For this process to be efficient, the energy of the singlet state must be at least twice the energy of the triplet state (E(S₁) ≥ 2E(T₁)). rsc.org Tetracene is a promising candidate for singlet fission as it largely fulfills this energetic requirement. amolf.nljnsam.com The functionalization of the tetracene core, such as with aldehyde groups in Tetracene-5,12-dicarbaldehyde, can significantly influence the delicate balance of energetics and intermolecular couplings that govern the SF process. rsc.org

Mechanistic Investigations of Singlet Exciton to Triplet Pair Conversion

The conversion of a singlet exciton into a pair of triplet excitons is a complex process that can proceed through different mechanistic pathways. Theoretical and experimental studies on tetracene derivatives suggest that the mechanism can be either a direct one-step process or a two-step process mediated by charge-transfer (CT) states. rsc.org

In the direct mechanism, the singlet exciton couples directly to the correlated triplet pair state (¹(TT)). This process is highly dependent on the electronic coupling between the involved states. In the mediated mechanism, a charge-transfer state, where an electron is transferred from one molecule to a neighboring one, acts as an intermediate. The involvement of CT states can either facilitate or hinder the singlet fission process depending on their energy levels relative to the singlet and triplet pair states. For some tetracene derivatives, CT states have been shown to play a crucial role as mediators in the conversion process.

Theoretical studies on azulene-containing tetracene analogues suggest that the incorporation of certain functional groups can modulate the singlet fission performance by affecting the diradical character and the energies of the frontier molecular orbitals. rsc.org The aldehyde groups in Tetracene-5,12-dicarbaldehyde, being electron-withdrawing, are expected to influence the electronic structure and thus the operative SF mechanism.

Factors Influencing Singlet Fission Efficiency (e.g., Molecular Orientation, Intermolecular Coupling)

The efficiency of singlet fission is not solely determined by the intrinsic properties of a single molecule but is heavily influenced by the collective behavior of molecules in the solid state. Key factors include molecular orientation and intermolecular coupling.

Molecular Orientation: The relative orientation of neighboring molecules in a crystal or aggregate significantly impacts the electronic coupling required for singlet fission. A "face-to-face" or π-stacked arrangement is often considered favorable for strong intermolecular coupling. rsc.org However, even in disordered or amorphous films of derivatives like 5,12-diphenyl tetracene (DPT), high singlet fission yields have been observed, suggesting that specific dimer configurations conducive to fission can exist even without long-range crystalline order. researchgate.net The introduction of functional groups can alter the preferred packing motif, thereby tuning the singlet fission efficiency.

Intermolecular Coupling: The strength of the electronic coupling between adjacent chromophores is a critical parameter. Strong coupling can facilitate the rapid conversion of the singlet exciton into the triplet pair. However, excessively strong coupling can also lead to the formation of excimer states, which can be a competing and detrimental pathway to singlet fission. rsc.org The balance between sufficient coupling for SF and the avoidance of excimer traps is crucial. In tetracene thin films, polymorphism has been shown to influence SF rates, highlighting the sensitivity of the process to subtle changes in crystal packing and intermolecular interactions. rsc.org

Endothermicity and Kinetics of Triplet Generation

The singlet fission process in tetracene is known to be slightly endoergic, meaning the energy of two triplet excitons is slightly higher than the initial singlet exciton. amolf.nl This endothermicity can lead to a temperature-dependent SF rate and allows for the reverse process, triplet-triplet annihilation, to occur. amolf.nl

The kinetics of triplet generation in functionalized tetracenes can be complex, often exhibiting multi-exponential behavior. For instance, in amorphous films of DPT, a rapid sub-picosecond component of triplet formation is observed, followed by a slower component on the scale of a few hundred picoseconds. researchgate.net This is often attributed to the presence of "pre-associated" pairs of molecules with optimal geometry for fast SF, while other excitons must diffuse to a suitable site before fission can occur.

The introduction of electron-withdrawing groups, such as the aldehyde groups in Tetracene-5,12-dicarbaldehyde, can modulate the energy levels of the singlet and triplet states. This can, in turn, affect the endothermicity of the singlet fission process and, consequently, the rate of triplet generation. Theoretical studies on other tetracene derivatives have shown that electron-withdrawing substituents can influence the energetic landscape for singlet fission. rsc.org

Exciton Transport and Dissociation Mechanisms in Crystalline and Amorphous Phases

Following their generation via singlet fission, the triplet excitons must be able to move through the material to be utilized, for example, at an interface in a solar cell. Therefore, exciton transport is a critical process.

In crystalline phases , excitons can exhibit coherent or incoherent (hopping) transport. The degree of order in the crystal lattice plays a significant role. In highly ordered crystals of tetracene derivatives like rubrene, very high charge carrier mobilities have been observed, which is indicative of efficient transport. acs.org

In amorphous phases , the lack of long-range order means that exciton transport is typically described by an incoherent hopping mechanism between localized states. The energetic disorder present in amorphous materials can lead to exciton trapping, where excitons become localized at low-energy sites, hindering their diffusion. Despite this, efficient singlet fission has been observed in amorphous films, suggesting that exciton diffusion to fission sites can still be an effective process. researchgate.net

The dissociation of the correlated triplet pair, ¹(TT), into two independent triplet excitons is another crucial step. The binding energy of this triplet pair needs to be overcome for the excitons to become free and contribute to photocurrent. The efficiency of this dissociation process can be influenced by temperature, electric fields, and the morphology of the material.

Influence of Aldehyde Functionality on Charge Transfer and Excited-State Dynamics

The aldehyde groups at the 5 and 12 positions of the tetracene core in Tetracene-5,12-dicarbaldehyde are expected to have a significant impact on its photophysical properties. Aldehyde groups are electron-withdrawing, which can alter the electronic structure of the tetracene molecule.

Charge Transfer Character: The introduction of electron-withdrawing groups can enhance the charge-transfer character of excited states. acs.org In the context of singlet fission, this can influence the role of CT states as intermediates. An increased CT character in the singlet exciton could potentially facilitate its coupling to the triplet pair state.

Excited-State Dynamics: The aldehyde functionality can introduce new decay pathways for the excited state or modify the rates of existing ones. For example, the presence of carbonyl groups can sometimes promote intersystem crossing, which would be a competing process to singlet fission. Furthermore, the electron-withdrawing nature of the aldehyde groups can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), which can affect the stability of the molecule and the energetics of charge transfer processes. researchgate.net Studies on tetracene diacid derivatives, which also feature electron-withdrawing carboxylic acid groups, have shown that these functionalities can drive molecular aggregation and significantly alter the excited-state behavior, leading to the formation of excimers and mixed-state species with both charge-transfer and correlated triplet pair character. nih.gov

Advanced Materials Science Applications of Tetracene 5,12 Dicarbaldehyde Derivatives

Organic Field-Effect Transistors (OFETs) as a Research Platform

Organic field-effect transistors (OFETs) serve as a fundamental platform to investigate the charge transport properties of new organic semiconductors. researchgate.net The performance of an OFET is characterized by several key parameters, including the charge carrier mobility (µ), the on/off current ratio, and the threshold voltage. For acenes like tetracene, these properties are intrinsically linked to the molecular structure, solid-state packing, and thin-film morphology. acs.orgrsc.org

The charge carrier mobility in tetracene and its derivatives is a critical parameter for their application in OFETs. Unsubstituted tetracene has demonstrated hole mobilities as high as 1.3 cm²/(V s) in single-crystal devices, showcasing its potential for efficient charge transport. acs.org The introduction of functional groups can modulate these transport characteristics.

Research on the isomeric tetracene-2,3-dicarbaldehyde suggests that it possesses a HOMO-LUMO gap similar to that of pentacene (B32325), a benchmark organic semiconductor, indicating its potential for high performance in electronic devices. nih.gov The isoelectronic nature of its π-system to pentacene further implies that it could exhibit favorable charge transport characteristics. nih.gov The solubility of tetracene-2,3-dicarbaldehyde in various organic solvents is also a significant advantage for solution-based processing of OFETs. nih.gov

Table 1: Charge Carrier Mobility of Selected Tetracene Derivatives in OFETs

| Compound | Device Type | Hole Mobility (cm²/V·s) | On/Off Ratio | Reference |

| Tetracene (single crystal) | Single Crystal | 0.56 | 1.0 x 10⁵ | rsc.org |

| Tetracene (thin film) | Thin Film | 6.42 x 10⁻² | 2.6 x 10⁴ | rsc.org |

| 5-Azatetracene | Thin Film | Ambipolar | - | ntu.edu.sg |

This table presents data for tetracene and a derivative to illustrate the range of charge carrier mobilities observed. Data for Tetracene-5,12-dicarbaldehyde is not currently available.

The arrangement of molecules in the solid state and the morphology of the thin film are crucial factors that govern the performance of OFETs. nih.govaps.org The degree of crystallinity and the orientation of the molecules relative to the substrate and the electrodes directly impact the efficiency of charge transport. nih.gov

For tetracene thin films, the deposition conditions and substrate surface treatments are known to significantly influence the film morphology and, consequently, the device performance. aps.org For example, reaction-induced changes on tetracene surfaces have been shown to alter the surface morphology, which can affect the electronic properties of the material. rsc.org The formation of aggregates and the degree of molecular ordering are key determinants of charge carrier mobility. nih.gov

The introduction of functional groups, such as the dicarbaldehyde moieties in Tetracene-5,12-dicarbaldehyde, can influence intermolecular interactions and, therefore, the solid-state packing. Research on tetracene-2,3-dicarbaldehyde highlights its ability to be sublimed from the solid state without decomposition, which is a desirable property for the fabrication of high-quality thin films via vacuum deposition. nih.gov Its solubility also opens up the possibility of controlling thin-film morphology through solution-based techniques like spin-coating or printing. nih.gov The excellent photooxidative resistance of this isomer in solution suggests a greater stability, which is a critical factor for the long-term performance of organic electronic devices. nih.gov

Organic Light-Emitting Diodes (OLEDs) Research

Organic light-emitting diodes (OLEDs) are a major application for organic semiconductors, where the electrical energy is converted into light. mdpi.com The structure of an OLED typically consists of several layers, including a hole transport layer (HTL), an emissive layer (EML), and an electron transport layer (ETL), sandwiched between two electrodes. chemscene.comossila.com

While unsubstituted tetracene itself is not ideal for many display applications due to its blue-shifted emission, its derivatives can be chemically modified to emit light in the desired regions of the visible spectrum. acs.org Functionalization is a key strategy for tuning the emission wavelength. For red-emitting OLEDs, substituents are added to the tetracene core to lower the energy of its fluorescence. acs.org

Research has shown that ethynylated tetracene derivatives can exhibit emission maxima ranging from 540 to 637 nm. uky.edunih.gov The addition of electron-donating groups, such as methoxy (B1213986) groups, to the tetracene backbone can further red-shift the emission. uky.edu One such derivative demonstrated a deep red electroluminescence with a sharp emission maximum at 656 nm. uky.edu

The dicarbaldehyde groups in Tetracene-5,12-dicarbaldehyde are electron-withdrawing, which would also be expected to influence the electronic structure and thus the emission properties. While specific electroluminescence data for this compound is not available, the related tetracene-2,3-dicarbaldehyde fluoresces, with solutions appearing orange/red under UV light, suggesting its potential as an emissive material. nih.gov

Table 2: Photoluminescence Properties of Selected Functionalized Tetracenes

| Compound | Emission Maxima (nm) | Quantum Yield (Φ) | Reference |

| Ethynylated Tetracene Derivative | 540 - 637 | - | nih.gov |

| Ethynylated Tetracene with Methoxy Groups | ~617 (absorption) | - | uky.edu |

| 5-Azatetracene | 513, 544 | 0.63 | ntu.edu.sg |

| Tetracene-2,3-dicarbaldehyde | Orange/Red Fluorescence | - | nih.gov |

This table illustrates the tunability of emission from the tetracene core through functionalization. Specific electroluminescence data for Tetracene-5,12-dicarbaldehyde is not currently available.

In an OLED device, functionalized tetracenes can potentially be used in either the emissive layer (EML) or the hole transport layer (HTL). chemscene.comossila.com The high hole mobility of tetracene films makes them suitable candidates for HTLs, which facilitate the transport of positive charge carriers from the anode to the emissive layer. acs.org

For use as an emissive material, a high fluorescence quantum yield is desirable. acs.org In some device architectures, a single material can serve as both the emissive and the electron transport layer to maintain color purity. uky.edu The choice of material and device structure is critical to optimize performance and prevent issues like exciton (B1674681) quenching, where the excited states decay without emitting light. mdpi.com

The properties of tetracene-2,3-dicarbaldehyde, such as its fluorescence and good photooxidative resistance, suggest its potential for use in the emissive layer of an OLED. nih.gov Its electronic properties would also need to be considered for its potential as a hole-transporting material.

Organic Photovoltaics (OPVs) and Organic Photodetectors (OPDs)

Organic photovoltaics (OPVs) and organic photodetectors (OPDs) are devices that convert light into electricity. Tetracene and its derivatives are being explored for these applications, particularly due to a phenomenon called singlet fission. researching.cnresearchgate.net Singlet fission is a process where a single photo-excited singlet exciton is converted into two triplet excitons. researching.cn This process has the potential to significantly increase the theoretical power conversion efficiency of solar cells.

Tetracene is a well-studied material for singlet fission, although it has a relatively slow fission rate compared to pentacene. researchgate.net Derivatives such as 5,12-diphenyltetracene (B3050577) have shown high singlet fission yields even in amorphous films. researching.cnresearchgate.net The efficiency of singlet fission is highly dependent on the intermolecular coupling and the energy levels of the material. researching.cn

While there is no specific research on Tetracene-5,12-dicarbaldehyde in OPVs or OPDs, the general interest in tetracene-based materials for these applications suggests that its derivatives could be relevant. The electron-withdrawing nature of the dicarbaldehyde groups could influence the material's energy levels and its interaction with other materials in a photovoltaic device. The potential of the isomeric tetracene-2,3-dicarbaldehyde as a high-value organic semiconductor suggests that dicarbaldehyde-functionalized tetracenes could be interesting candidates for future research in organic photovoltaics and photodetectors. nih.gov

Exploitation in Organic Sensors and Chemical Detection Systems

The combination of a photophysically active PAH core and reactive aldehyde groups makes Tetracene-5,12-dicarbaldehyde an excellent candidate for developing organic chemical sensors. mdpi.commdpi.com These sensors typically operate by detecting a change in their optical (color or fluorescence) or electrical (conductivity) properties upon interaction with a specific analyte. rsc.org

The aldehyde groups are particularly well-suited for detecting nucleophilic analytes, such as volatile organic compounds (VOCs) like primary amines. The reaction between the aldehyde and an amine forms an imine (Schiff base), which alters the electronic conjugation of the tetracene system. This change can lead to:

A significant shift in the absorption or emission spectrum , providing a colorimetric or fluorometric response.

A change in the material's conductivity , which can be measured in a simple two-electrode device. rsc.org

Sensors based on this principle can be highly sensitive. For example, organic heterojunction sensors have demonstrated the ability to detect butylamine (B146782) vapor at concentrations as low as 500 parts per trillion. rsc.org Derivatives of Tetracene-5,12-dicarbaldehyde could be incorporated into thin-film devices to create low-cost, printable, and highly sensitive sensors for applications in environmental monitoring, food quality control, and homeland security. mdpi.com

Design and Synthesis of Molecular Wires and Extended Conjugated Systems

Molecular wires are long, conjugated molecules capable of transporting charge over nanometer-scale distances. researchgate.net They are fundamental components for the future of molecular electronics. The dicarbaldehyde functionality of Tetracene-5,12-dicarbaldehyde makes it an ideal monomer for the bottom-up synthesis of such extended systems.

Using condensation reactions, Tetracene-5,12-dicarbaldehyde can be reacted with bifunctional linker molecules, such as diamines, to form long-chain polymers. For example, reaction with a molecule like p-phenylenediamine (B122844) would result in a poly(azomethine) chain with repeating tetracene units linked by conjugated imine bonds. This creates a highly extended π-conjugated system along the polymer backbone.

The charge transport mechanism in such molecular wires is dependent on their length. researchgate.net Over short distances, transport is typically dominated by quantum mechanical tunneling, while over longer distances, a transition to a hopping-based mechanism is observed. researchgate.net By systematically varying the length and chemical nature of the linker units, the electronic properties and transport characteristics of these tetracene-based molecular wires can be precisely controlled. The aldehyde groups can also be used to synthesize wires with specific terminal "anchoring" groups (e.g., thiols, nitriles) designed to bind the wire to metal electrodes for electrical characterization. soton.ac.uk

Utilization as Precursors for Novel Polycyclic Aromatic Hydrocarbons with Tunable Electronic Properties

The synthesis of large, complex PAHs is a significant challenge in materials chemistry, as their electronic and optical properties are highly dependent on their size, shape, and edge topology. researchgate.net Functionalized acenes like Tetracene-5,12-dicarbaldehyde are valuable precursors that allow for the systematic, stepwise construction of novel PAHs with precisely tuned characteristics. acs.orgresearchgate.net

The reactive aldehyde groups can participate in a variety of carbon-carbon bond-forming and cyclization reactions to extend the aromatic framework. researchgate.net For instance:

Double Aldol (B89426) Condensation: Reaction with ketones containing α-hydrogens can lead to the formation of new six-membered rings fused to the tetracene core.

Wittig-type Reactions: These reactions can be used to form new double bonds, which can then be induced to cyclize, extending the conjugation.

Grignard Reactions: Addition of organometallic reagents to the aldehyde groups creates secondary alcohols, which are versatile intermediates for further transformations and extensions of the PAH system. researchgate.net

This synthetic versatility allows chemists to use Tetracene-5,12-dicarbaldehyde as a starting platform to build larger, more elaborate PAHs. soton.ac.uk By strategically choosing the reactants and reaction conditions, the final structure's properties, such as its HOMO-LUMO gap, absorption spectrum, and charge carrier mobility, can be methodically tuned for specific applications in organic electronics. researchgate.net

Future Directions and Emerging Research Opportunities

Rational Design of Tetracene-5,12-dicarbaldehyde Derivatives with Tailored Optoelectronic Responses

The aldehyde groups at the 5 and 12 positions of the tetracene core serve as highly versatile chemical handles for the rational design of new derivatives. Future research will likely focus on leveraging these groups to precisely tune the material's optoelectronic properties. By reacting the dicarbaldehyde with a variety of nucleophiles, a vast library of derivatives can be synthesized. For instance, condensation reactions can introduce imine, enamine, or other conjugated moieties, effectively extending the π-system of the tetracene core.

The strategic selection of reaction partners will allow for the systematic modification of key electronic parameters. Theoretical and computational studies, such as Density Functional Theory (DFT), will be instrumental in predicting how different functional groups will impact the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). acs.orgresearchgate.net This predictive power enables a targeted approach to designing materials with specific absorption and emission spectra, charge carrier mobilities, and redox potentials. For example, the introduction of electron-withdrawing or electron-donating groups can systematically shift the HOMO and LUMO energy levels, a crucial factor for optimizing performance in devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). acs.orgresearchgate.net

Table 1: Predicted Effects of Functionalization on Optoelectronic Properties of Tetracene-5,12-dicarbaldehyde Derivatives

| Derivative Class | Functional Group Example | Predicted Effect on HOMO/LUMO | Potential Application |

|---|---|---|---|

| Imines (Schiff Bases) | -CH=N-Aryl | Extension of π-conjugation, potential for red-shifted absorption | Organic Photovoltaics (OPVs), Photosensors |

| Knoevenagel Adducts | -CH=C(CN)₂ | Lowering of LUMO energy | n-type Semiconductors for OFETs |

| Wittig Reaction Products | -CH=CH-Aryl | Tunable emission wavelengths | Organic Light-Emitting Diodes (OLEDs) |

This table presents hypothetical derivative classes and their predicted properties based on established principles of organic electronics.

Exploration of Heteroatom Incorporation and Structural Modifications for Enhanced Stability and Performance

A significant challenge for acenes like tetracene is their susceptibility to photo-oxidation, which limits their long-term stability in electronic devices. rsc.org A promising future direction is the incorporation of heteroatoms, such as nitrogen or sulfur, into the tetracene backbone of Tetracene-5,12-dicarbaldehyde. acs.org Theoretical studies have shown that replacing C-H units with more electronegative nitrogen atoms can significantly lower the energies of the frontier molecular orbitals (HOMO and LUMO). acs.orgresearchgate.net This modification is predicted to retard electron transfer to atmospheric oxygen, thereby enhancing the material's stability in air and under illumination. researchgate.net

The introduction of nitrogen atoms (aza-substitution) has been demonstrated as a viable strategy to improve the photostability of oligoacenes. researchgate.netrsc.org For example, 5-azatetracene exhibits a lower LUMO energy compared to tetracene, making it a better electron acceptor. rsc.org Fusing thiophene (B33073) rings to the acene core is another strategy that can stabilize the frontier molecular orbitals and influence processes like singlet fission. acs.orgresearchgate.net Research into these structural modifications for Tetracene-5,12-dicarbaldehyde could lead to a new generation of robust organic semiconductors. researchgate.net The aldehyde groups could be used to direct or facilitate these cyclization and heteroannulation reactions.

Table 2: Comparison of Calculated Energy Levels for Parent and Heteroatom-Substituted Acenes

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Stability Implication | Reference |

|---|---|---|---|---|---|

| Tetracene | -5.35 | -2.96 | 2.39 | Prone to photo-oxidation | acs.orgnankai.edu.cn |

| 5-Azatetracene | -5.61 | -3.32 | 2.29 | Enhanced stability | acs.orgrsc.org |

| 5,11-Diazatetracene | -5.87 | -3.68 | 2.19 | Further enhanced stability | acs.org |

Data is based on theoretical calculations from cited literature and serves to illustrate the general trend of heteroatom substitution.

Advanced In-Situ Characterization Techniques for Dynamic Process Understanding

To fully understand and optimize the performance of materials derived from Tetracene-5,12-dicarbaldehyde, it is crucial to study their behavior within an operating device or during a chemical transformation. Advanced in-situ characterization techniques offer a window into these dynamic processes. Future research will benefit immensely from the application of methods such as:

In-situ Spectroelectrochemistry: This technique combines cyclic voltammetry with spectroscopy (UV-Vis-NIR, EPR) to observe the formation and properties of charged species (radical cations/anions) as they are generated. nih.gov This is vital for understanding the redox behavior and stability of the material in applications like batteries or electrochromic devices.

In-situ Transient Absorption (TA) Spectroscopy: TA spectroscopy can track the fate of photoexcited states on ultrafast timescales (femtoseconds to microseconds). acs.org This is essential for studying processes like singlet fission, charge transfer, and exciton (B1674681) dynamics in solar cells and photodetectors.

In-situ Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): This technique can monitor changes in the molecular packing and crystallinity of a thin film during processing (e.g., annealing) or device operation. nih.gov

In-situ Diffuse Reflectance Infrared Fourier Transform (DRIFT) Spectroscopy: This method can identify reaction intermediates on the surface of a catalyst, providing mechanistic insights into processes like photocatalysis. acs.org For example, it could be used to follow the conversion of the aldehyde groups in a solid-state reaction.

In-situ Impedance Spectroscopy: This can be used to probe the electrical properties, such as resistance and capacitance, of a material under changing conditions like pressure or during device operation, helping to distinguish between bulk and grain boundary effects. rsc.orgresearchgate.net

By applying these techniques, researchers can build a comprehensive picture of the structure-property-performance relationships, enabling a more rational design of next-generation materials. escholarship.org

Integration of Tetracene-5,12-dicarbaldehyde in Hybrid Organic-Inorganic Materials

The aldehyde functionalities of Tetracene-5,12-dicarbaldehyde make it an ideal candidate for covalent integration into hybrid organic-inorganic systems. This approach combines the desirable processing and optoelectronic properties of the organic semiconductor with the stability and structural diversity of inorganic materials.

One promising area is the incorporation of tetracene derivatives into Metal-Organic Frameworks (MOFs) . The aldehyde groups can be post-synthetically grafted onto the MOF's organic linkers or used to anchor catalytic species. A recent study demonstrated that confining tetracene as a photosensitizer within a Zr-MOF created a highly effective system for the photocatalytic reduction of CO₂ in water. acs.org The close proximity between the light-harvesting tetracene and the catalytic centers within the MOF facilitated efficient electron transfer. acs.org

Another major research thrust is in hybrid perovskite solar cells . Tetracene has been investigated as a singlet fission layer coupled with perovskites to potentially increase solar cell efficiency beyond the Shockley-Queisser limit. mdpi.comnih.govjnsam.com While challenges in achieving efficient triplet energy transfer remain, Tetracene-5,12-dicarbaldehyde offers a route to chemically anchor the tetracene unit to the perovskite surface or to other layers within the solar cell stack, potentially improving interfacial electronic coupling. nih.govjnsam.com Similarly, its derivatives could serve as ligands for quantum dots (QDs) , enabling the study and control of energy flow at the organic/inorganic interface. nih.gov

Development of Sustainable and Scalable Synthetic Methodologies

For any material to achieve widespread application, its synthesis must be efficient, cost-effective, and environmentally benign. Future research on Tetracene-5,12-dicarbaldehyde will need to address the development of sustainable and scalable synthetic routes. Current methods for synthesizing polycyclic aromatic hydrocarbons (PAHs) often rely on harsh conditions or multi-step procedures with poor atom economy. researchgate.net

"Green chemistry" principles offer a roadmap for improvement. numberanalytics.comnih.gov This includes:

Microwave-assisted synthesis: This can dramatically reduce reaction times and energy consumption, as has been shown for the synthesis of the related tetracene-5,12-dione. researchgate.net

Catalytic Reactions: Employing catalysts, such as palladium in Suzuki and Stille couplings, can create C-C bonds under milder conditions, though the development of base-metal catalysts (e.g., copper, nickel) would be a greener alternative. researchgate.netgoogle.com

One-Pot Reactions: Designing reaction cascades where multiple synthetic steps are performed in a single reactor without isolating intermediates can improve efficiency and reduce solvent waste. google.comnih.gov

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a key goal. nih.govtandfonline.com

Photochemical Synthesis: Using light as a "traceless" reagent can drive specific reactions, such as oxidative photocyclization, in an environmentally friendly manner. researchgate.net

By focusing on these green methodologies, the synthesis of Tetracene-5,12-dicarbaldehyde and its derivatives can be made more practical for large-scale production and commercialization. nih.govtandfonline.com

Q & A

Q. How do electronic properties (HOMO-LUMO gaps) correlate with Tetracene-5,12-dicarbaldehyde’s reactivity and stability?

- Methodological Answer : DFT calculations reveal localized HOMO-LUMO orbitals, indicating high chemical reactivity. Polarizability (Table 2) and dipole moments inform redox behavior, critical for understanding degradation pathways. Stability under physiological conditions can be tested via accelerated stress studies (pH, temperature) .

Q. What experimental designs reconcile conflicting data on caspase-3 activation vs. NF-κB inhibition?

- Methodological Answer : Time-resolved assays differentiate early caspase-3 activation from delayed NF-κB effects. Co-immunoprecipitation and Western blotting validate pathway crosstalk. Systems biology models (e.g., Boolean networks) integrate multi-omics data to resolve mechanistic hierarchies .

Data Analysis and Reproducibility

Q. How should researchers validate molecular docking results for Tetracene-5,12-dicarbaldehyde?

- Methodological Answer : Re-dock co-crystallized ligands to ensure RMSD < 2 Å. Use ensemble docking across multiple protein conformations (e.g., from MD trajectories) to account for flexibility. Cross-validate with experimental binding affinities (e.g., SPR or ITC) .

Q. What statistical approaches are recommended for analyzing cytotoxicity data with high variability?

- Methodological Answer : Robust dose-response curves (e.g., four-parameter logistic models) account for heteroscedasticity. Bootstrap resampling quantifies confidence intervals. Meta-analysis of independent replicates identifies outliers and improves reproducibility .

Tables for Key Findings

| Property | Value/Observation | Reference |

|---|---|---|

| DNA docking score (A01) | -8.3 kcal/mol | |

| HOMO-LUMO gap (DFT) | 3.2 eV | |

| Log Po/w | 1.85 | |

| Caspase-3 activation (IC50) | 12.4 µM (MCF-7 cells) |

Contradictions and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.